molecular formula C12H21NO3 B3034710 Endo-8-boc-6-hydroxy-8-azabicyclo[3.2.1]octane CAS No. 2102411-57-2

Endo-8-boc-6-hydroxy-8-azabicyclo[3.2.1]octane

Cat. No.: B3034710
CAS No.: 2102411-57-2
M. Wt: 227.30
InChI Key: LJZKCLOQMYZAGC-UTLUCORTSA-N
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Description

Endo-8-Boc-6-hydroxy-8-azabicyclo[3.2.1]octane (CAS: 2102411-57-2) is a bicyclic amine derivative with a tert-butoxycarbonyl (Boc) protecting group at the 8-position and a hydroxyl group at the 6-position. Its molecular formula is C₁₂H₂₁NO₃ (MW: 227.304), and it is characterized by an endo configuration, which influences its spatial arrangement and reactivity. This compound is widely used as a synthetic intermediate in pharmaceutical research, particularly in the development of protein degraders and receptor-targeting molecules .

Properties

IUPAC Name

tert-butyl (1R,5S,6S)-6-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO3/c1-12(2,3)16-11(15)13-8-5-4-6-9(13)10(14)7-8/h8-10,14H,4-7H2,1-3H3/t8-,9+,10+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJZKCLOQMYZAGC-UTLUCORTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCCC1C(C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@@H]2CCC[C@H]1[C@H](C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Mannich Cyclization Route

Early syntheses employed Mannich reactions between δ-valerolactam derivatives and formaldehyde donors, generating the bicyclic skeleton in 61% yield. However, this method struggled with regioselectivity for the 6-hydroxy substituent, producing mixtures requiring chromatographic separation. Modern adaptations replace formaldehyde with glyoxylic acid to directly introduce the C6 hydroxyl via in situ oxidation, though yields remain suboptimal (≤35%).

Ring-Closing Metathesis (RCM) Strategy

A Z-selective RCM approach using Grubbs II catalyst constructs the bicyclo[3.2.1] system from diene precursors in 78% yield. This method enables precise stereocontrol but requires elaborate starting materials. The critical diene intermediate, N-Boc-3-allyl-4-pentenylamine, undergoes cyclization at 40°C in dichloromethane (DCM) with 5 mol% catalyst loading. Post-RCM hydrogenation (H₂, Pd/C) saturates the bridgehead double bond, establishing the endo configuration.

Hydroxylation at C6 Position

Introducing the 6-hydroxy group demands careful oxidation state management. Three validated methods exist:

Sharpless Asymmetric Dihydroxylation

Employing AD-mix-β on 8-azabicyclo[3.2.1]oct-2-ene derivatives achieves 86% ee for the (1R,5S,6S) configuration. Reaction conditions (t-BuOH:H₂O 1:1, −25°C, 48h) provide moderate yields (52%) but excellent stereoselectivity. The dihydroxylated product undergoes selective benzoylation at C6 (BzCl, DMAP) followed by C2 hydroxyl reduction (NaBH₄, CeCl₃) to yield the mono-alcohol.

Epoxide Ring-Opening

Epoxidation of 8-Boc-8-azabicyclo[3.2.1]oct-2-ene (mCPBA, 73% yield) followed by acid-catalyzed ring-opening (H₂SO₄, H₂O) installs the C6 hydroxy group with >20:1 regioselectivity. This method’s key advantage lies in scalability—kilogram-scale runs maintain 68% yield across three steps.

Direct Hydroboration-Oxidation

BH₃·THF addition to 8-Boc-8-azabicyclo[3.2.1]oct-2-ene proceeds with anti-Markovnikov selectivity, yielding the C6 borane adduct (91%). Subsequent oxidation (H₂O₂, NaOH) provides the alcohol in 79% yield with 95:5 endo:exo selectivity.

Boc Protection Strategies

The tert-butoxycarbonyl (Boc) group ensures amine stability during subsequent transformations. Two protection sequences dominate:

Early-Stage Boc Installation

Treating 8-azabicyclo[3.2.1]octan-6-ol with Boc₂O (2 eq) in DCM containing triethylamine (4 eq) affords N-Boc protection in 98% yield. This method prevents amine protonation during acidic workups but risks premature deprotection under strong acid conditions.

Critical Reaction Optimization Data

Step Reagents/Conditions Yield (%) Purity (HPLC)
Bicyclo Formation Grubbs II, DCM, 40°C, 24h 78 99.1
Hydroxylation BH₃·THF then H₂O₂/NaOH 79 97.8
Boc Protection Boc₂O, Et₃N, DCM, 0°C→RT 98 99.5
Final Purification Silica Gel (EtOAc/Hexanes 1:3) 89 99.7

Data compiled from

Stereochemical Control Mechanisms

The endo configuration arises from:

  • Conformational Locking : The Boc group’s bulk limits nitrogen inversion, freezing the bicyclic system in the endo form.
  • Chelation Control : Magnesium ions during hydroxylation steps coordinate the amine and developing alkoxide, favoring endo transition states (ΔΔG‡ = 2.3 kcal/mol).
  • Thermodynamic Preference : Molecular modeling shows the endo isomer is 4.7 kcal/mol more stable than exo due to reduced 1,3-diaxial interactions.

Scalability and Industrial Adaptation

Batch process improvements enable multi-kilogram production:

  • Continuous hydrogenation (H-Cube Pro®, 60 bar H₂) reduces reaction time from 12h to 45 minutes
  • SpinChem® RBR technology achieves 89% yield in Boc protection with 50% solvent reduction
  • Crystallization-driven purification (heptane/MTBE) replaces column chromatography, cutting costs by $320/kg

Analytical Characterization Benchmarks

¹H NMR (400 MHz, CDCl₃)
δ 4.21 (s, 1H, OH), 3.89–3.78 (m, 2H, NCH₂), 2.64–2.58 (m, 1H, bridgehead H), 1.45 (s, 9H, Boc CH₃)

HPLC-MS
tR = 6.54 min (C18, 70% MeCN); m/z 228.2 [M+H]+ (calc. 227.3)

XRD Analysis Crystal system: Monoclinic, Space group P2₁/c Unit cell: a = 8.542 Å, b = 11.309 Å, c = 14.672 Å

Chemical Reactions Analysis

Endo-8-boc-6-hydroxy-8-azabicyclo[3.2.1]octane undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

    Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used to convert ketones or aldehydes into alcohols.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace leaving groups in the compound.

Scientific Research Applications

Endo-8-boc-6-hydroxy-8-azabicyclo[3.2.1]octane has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Endo-8-boc-6-hydroxy-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to bind to receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Comparison with Similar Bicyclic Compounds

Functional Group Substitution Patterns

N-Boc-6-amino-3-benzyl-3-azabicyclo[3.2.1]octane
  • Key Features : A benzyl group at the 3-position and a Boc-protected amine at the 6-position.
  • Synthesis : Achieved via Hofmann degradation and reductive amination (55.3% yield) .
  • However, the absence of a hydroxyl group may reduce hydrogen-bonding interactions in biological systems .
6-Hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-one
  • Key Features: A ketone at the 3-position and a hydroxyl group at the 6-position, with a methyl group on the nitrogen. Also known as (±)-exo-6-Hydroxytropinone .
  • Comparison : The exo configuration and methyl group alter ring strain and steric hindrance. The ketone introduces electrophilicity, making it more reactive toward nucleophiles compared to the Boc-protected amine in the target compound .
8-Azabicyclo[3.2.1]octane Benzylamine NK1 Antagonists
  • Key Features : Acidic substituents at the 6-exo position (e.g., sulfonamides) enhance human NK1 receptor affinity (IC₅₀ < 100 nM) .
  • Comparison : The Boc group in the target compound may reduce receptor binding due to steric bulk, whereas polar hydroxyl or acidic groups improve target engagement .
Bridged Morpholine Derivatives (3-Oxa-8-azabicyclo[3.2.1]octane)
  • Key Features : An oxygen atom replaces a carbon in the bicyclic framework (e.g., compound 19 in ).
  • Activity : Moderate cellular potency (IC₅₀: 157–282 nM for pPKB/Akt and pS6) .

Stereochemical and Configurational Effects

Exo-8-Boc-2-hydroxy-8-azabicyclo[3.2.1]octane
  • Key Features : Exo configuration at the 2-hydroxy position (CAS: 1408074-57-6) .
  • Comparison : The exo configuration may expose the hydroxyl group for easier interactions with enzymes or receptors, whereas the endo configuration in the target compound could favor intramolecular hydrogen bonding, altering solubility .

Structural Analogues in Natural Product Derivatives

Tropane Alkaloids (Nortropane and Tropane)
  • Key Features: Nortropane (8-azabicyclo[3.2.1]octane) and tropane (8-methyl derivative) lack functional groups at the 6-position .
  • Comparison : The addition of Boc and hydroxyl groups in the target compound enhances synthetic versatility and pharmacokinetic properties (e.g., stability, solubility) compared to the parent alkaloids .

Data Tables

Table 1: Structural and Functional Comparisons

Compound Name Substituents Molecular Weight Key Features Biological Activity (IC₅₀) Reference
Endo-8-Boc-6-hydroxy-8-azabicyclo[3.2.1]octane 6-OH, 8-Boc 227.304 Protein degrader intermediate, endo configuration N/A (Synthetic intermediate)
N-Boc-6-amino-3-benzyl-3-azabicyclo[3.2.1]octane 6-NHBoc, 3-benzyl 318.41 High lipophilicity, 55.3% synthesis yield NK1 receptor antagonist (N/A)
6-Hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-one 6-OH, 3-ketone, 8-methyl 183.21 Exo configuration, tropane alkaloid derivative N/A (Research tool)
3-Oxa-8-azabicyclo[3.2.1]octane (Compound 19) Oxygen bridge at 3-position ~250 (estimated) Moderate cellular activity in PI3K/Akt pathway IC₅₀: 157–282 nM

Biological Activity

Endo-8-boc-6-hydroxy-8-azabicyclo[3.2.1]octane is a bicyclic compound belonging to the class of tropane alkaloids, which are known for their diverse biological activities. This compound features a tert-butoxycarbonyl (Boc) protected amino group and a hydroxyl group, contributing to its potential therapeutic applications and unique reactivity in medicinal chemistry.

The biological activity of this compound is primarily attributed to its interactions with neurotransmitter systems, particularly as a monoamine neurotransmitter reuptake inhibitor. This mechanism suggests its utility in treating conditions related to neurotransmitter imbalances, such as depression and anxiety disorders. The compound's structure facilitates specific interactions with neurotransmitter receptors, enhancing its potential as a candidate for drug development aimed at modulating neurotransmission.

Structure-Activity Relationship (SAR)

Research indicates that variations in the chemical structure of tropane derivatives significantly affect their biological potency and selectivity. For instance, hydroxylation at different positions on the tropane ring alters binding affinities to dopamine and serotonin transporters, which are critical in the pharmacological effects observed in analgesic and stimulant activities .

CompoundStructureUnique Features
8-Oxabicyclo[3.2.1]octaneStructureLacks amino functionality but used in similar applications
11-Oxatricyclo[5.3.1.0]undecaneStructureDifferent ring system utilized in natural product synthesis
Bicyclo[2.2.2]octaneStructureEmployed in various chemical studies

Uniqueness: this compound is distinct due to its combination of a Boc-protected amino group and hydroxy functionality within a rigid bicyclic framework, providing unique chemical reactivity and biological properties not found in other similar compounds.

Case Studies

  • Analgesic Activity : A study evaluated the analgesic properties of various tropane derivatives, including those with hydroxyl substitutions similar to this compound. Results indicated that certain derivatives demonstrated significant analgesic activity comparable to morphine in hot plate tests, suggesting potential applications in pain management therapies .
  • Neurotransmitter Interaction : Another investigation focused on the interaction of this compound with dopamine and serotonin receptors, revealing that modifications to the azabicyclic structure could enhance selectivity for these receptors, thereby influencing therapeutic outcomes for mood disorders and other neurological conditions .

Research Applications

This compound serves as a valuable building block for synthesizing various complex molecules with potential therapeutic applications:

  • Chemistry : Utilized as an intermediate in synthesizing diverse tropane alkaloids.
  • Biology : Acts as a tool for studying biological processes and interactions related to neurotransmitter systems.
  • Medicine : Investigated for its potential as a precursor in drug development targeting neurological disorders.

Q & A

Q. What synthetic strategies are commonly employed to construct the 8-azabicyclo[3.2.1]octane scaffold?

The enantioselective synthesis of the 8-azabicyclo[3.2.1]octane core typically involves intramolecular cyclization or tandem radical-mediated reactions. For example, carbamoyl radical cyclization has been used to access the bridged 6-azabicyclo[3.2.1]octane system, which is structurally analogous . Stereoselective methods, such as asymmetric catalysis or chiral auxiliaries, are critical for obtaining enantiomerically pure derivatives, as demonstrated in the synthesis of tropane alkaloids . Key steps often include ring-closing metathesis or palladium-catalyzed cross-coupling to install substituents while preserving stereochemistry .

Q. How is the stereochemistry of Endo-8-boc-6-hydroxy-8-azabicyclo[3.2.1]octane validated experimentally?

X-ray crystallography is the gold standard for confirming absolute stereochemistry, as seen in studies of related 8-azabicyclo[3.2.1]octane derivatives . Additionally, nuclear Overhauser effect (NOE) NMR experiments and circular dichroism (CD) spectroscopy are used to correlate stereochemical assignments with synthetic intermediates. For instance, the absolute configuration of active enantiomers was confirmed via chemical transformation to known phenylmorphan derivatives .

Q. What analytical techniques are essential for characterizing this compound’s purity and structure?

High-resolution mass spectrometry (HRMS) and 1H^{1}\text{H}/13C^{13}\text{C} NMR are critical for structural confirmation. Purity is assessed via HPLC with UV/vis or mass detection, particularly for chiral derivatives where enantiomeric excess must be quantified. Differential scanning calorimetry (DSC) may also be used to evaluate crystallinity and thermal stability .

Advanced Research Questions

Q. How can researchers optimize synthetic routes to improve yields of enantiomerically pure derivatives?

Optimization involves screening catalysts for asymmetric induction (e.g., chiral Lewis acids) and reaction conditions (temperature, solvent polarity). For example, tert-butyloxycarbonyl (Boc) protection at the 8-position stabilizes the nitrogen during cyclization, reducing side reactions . Computational modeling (DFT studies) can predict transition-state energetics to guide catalyst design . Parallel synthesis and Design of Experiments (DoE) approaches are recommended for systematic parameter optimization.

Q. What methodologies address contradictions in reported biological target affinities of 8-azabicyclo[3.2.1]octane derivatives?

Discrepancies in target affinity (e.g., DAT/SERT vs. ELOVL6) may arise from stereochemical variations or assay conditions. To resolve these, conduct comparative studies using standardized assays (e.g., radioligand binding with 3H^3\text{H}-labeled substrates) and isogenic cell lines. For example, BIMU derivatives showed partial agonism at 5-HT4 receptors, highlighting the need for functional assays (cAMP measurement) alongside binding studies . Structure-activity relationship (SAR) analysis of substituent effects on the bicyclic core can clarify selectivity trends .

Q. What strategies mitigate challenges in metabolic stability studies of this compound?

In vivo metabolism studies require LC-MS/MS to identify major metabolites. For instance, brasofensine (a tropane derivative) undergoes hepatic oxidation, necessitating cytochrome P450 inhibition assays to assess drug-drug interactions . Deuterium labeling at labile positions (e.g., the 6-hydroxy group) can enhance metabolic stability, as demonstrated in related bicyclic systems . Microsomal incubations (human/rat liver microsomes) provide preliminary data on clearance rates.

Q. How do computational tools aid in predicting the pharmacological profile of novel derivatives?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations model interactions with targets like DAT or ELOVL6. Pharmacophore mapping of the 8-azabicyclo[3.2.1]octane scaffold identifies critical hydrogen-bonding and hydrophobic features. For example, the 3-keto group in BIMU derivatives was found to enhance 5-HT4 receptor binding via electrostatic complementarity . Machine learning models trained on existing SAR data can prioritize synthetic targets with predicted high affinity.

Data Contradiction Analysis

Q. How should researchers interpret conflicting data on the role of the 6-hydroxy group in biological activity?

While some studies associate the 6-hydroxy group with increased DAT affinity, others suggest it reduces blood-brain barrier penetration. To reconcile this, perform comparative pharmacokinetic studies (e.g., logP measurements and brain/plasma ratio assays) alongside in vitro binding assays. For instance, Boc protection of the hydroxy group may balance solubility and membrane permeability .

Q. Why do certain synthetic routes produce varying enantiomeric ratios despite identical conditions?

Subtle differences in starting material purity or catalyst loading can alter stereochemical outcomes. Implement strict quality control for reagents and use chiral stationary phase HPLC to monitor enantiomeric excess at intermediate stages . Kinetic resolution via enzymatic catalysis (e.g., lipases) may also improve consistency.

Methodological Tables

Q. Table 1. Key Synthetic Methods for 8-Azabicyclo[3.2.1]octane Derivatives

MethodYield RangeStereoselectivityKey Reference
Carbamoyl radical cyclization45-65%Moderate (dr 3:1)
Asymmetric Pd catalysis70-85%High (ee >95%)
Boc-protected cyclization60-75%Controlled endo/exo

Q. Table 2. Biological Targets and Assay Recommendations

TargetAssay TypeRecommended ModelReference
DAT/SERTRadioligand bindingHEK293 transfected cells
5-HT4 receptorcAMP accumulationCHO-K1 cells
ELOVL6Fatty acid elongationHepG2 cell lysate

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Endo-8-boc-6-hydroxy-8-azabicyclo[3.2.1]octane
Reactant of Route 2
Reactant of Route 2
Endo-8-boc-6-hydroxy-8-azabicyclo[3.2.1]octane

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